1,3-Diiodobicyclo[1.1.1]pentane 1,3-Diiodobicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 105542-98-1
VCID: VC3799970
InChI: InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2
SMILES: C1C2(CC1(C2)I)I
Molecular Formula: C5H6I2
Molecular Weight: 319.91 g/mol

1,3-Diiodobicyclo[1.1.1]pentane

CAS No.: 105542-98-1

Cat. No.: VC3799970

Molecular Formula: C5H6I2

Molecular Weight: 319.91 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diiodobicyclo[1.1.1]pentane - 105542-98-1

Specification

CAS No. 105542-98-1
Molecular Formula C5H6I2
Molecular Weight 319.91 g/mol
IUPAC Name 1,3-diiodobicyclo[1.1.1]pentane
Standard InChI InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2
Standard InChI Key JJWNAOGSAYBEPB-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)I)I
Canonical SMILES C1C2(CC1(C2)I)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,3-Diiodobicyclo[1.1.1]pentane features a bicyclo[1.1.1]pentane core, a highly strained carbon framework where three bridgehead carbons form a rigid, non-planar structure. The iodine atoms occupy the 1- and 3-positions, introducing significant polarizability and electrophilic character. Single-crystal X-ray studies confirm a bond angle of 60° at the bridgehead carbons, contributing to the compound’s strain energy of approximately 70 kcal/mol .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₅H₆I₂
Molecular weight319.91 g/mol
Density2.79 ± 0.1 g/cm³
Melting point147–148 °C
Boiling point246.6 ± 40.0 °C (predicted)

The high density and melting point reflect strong intermolecular interactions due to iodine’s polarizability . The compound is sparingly soluble in polar solvents like water but exhibits good solubility in dichloromethane and tetrahydrofuran .

Synthetic Methodologies

Radical Iodination of [1.1.1]Propellane

The most common synthesis involves radical-mediated iodination of [1.1.1]propellane. Under UV light or thermal initiation, molecular iodine (I₂) reacts with propellane to generate 1,3-diiodobicyclo[1.1.1]pentane via a radical chain mechanism . This method yields the product in 60–75% purity, requiring chromatographic purification for pharmaceutical applications .

Photoredox Catalysis

Recent advancements employ visible light-induced reactions using iridium-based photoredox catalysts. For example, a 2023 study demonstrated a three-component coupling of diazo esters, propellane, and iodine under blue LED irradiation, achieving 85% yield with excellent functional group tolerance . This approach avoids toxic initiators like azobisisobutyronitrile (AIBN) .

Scalable Flow Chemistry

A 2024 Nature publication highlighted a kilogram-scale synthesis in continuous flow reactors . Propellane and alkyl iodides react under LED irradiation without catalysts, enabling direct isolation of 1,3-diiodobicyclo[1.1.1]pentane in >90% purity after solvent evaporation .

Reactivity and Functionalization

Nucleophilic Substitution

The iodine substituents undergo facile displacement with nucleophiles. Pyridines, amines, and thiols react via SN2 mechanisms to form 1,3-disubstituted bicyclo[1.1.1]pentanes . For instance, treatment with pyridine yields 1,3-dipyridinium salts, which are valuable as aryl isosteres in drug design .

Cross-Coupling Reactions

Applications in Medicinal Chemistry

Bioisosteric Replacement

1,3-Diiodobicyclo[1.1.1]pentane derivatives serve as para-substituted benzene isosteres, improving metabolic stability and membrane permeability. Pfizer’s 2023 study replaced a para-chlorophenyl group in a kinase inhibitor with a BCP analogue, enhancing solubility by 10-fold without sacrificing potency .

Salt Formation

Quaternization with tertiary amines produces bicyclo[1.1.1]pentyl ammonium salts, which mimic cationic aromatic motifs in neurotransmitters. A 2024 ChemRxiv preprint detailed the synthesis of BCP pyridinium salts as acetylcholinesterase inhibitors .

Industrial and Materials Science Applications

Polymer Additives

The compound’s rigidity enhances thermal stability in polyesters. Incorporating 1,3-diiodobicyclo[1.1.1]pentane into poly(ethylene terephthalate) increases the glass transition temperature (Tg) by 15°C.

Liquid Crystals

BCP-based liquid crystals exhibit low melting points and broad mesophase ranges. A 2022 study reported smectic phases stable from −20°C to 150°C, attributed to the compound’s conformational rigidity.

Recent Advances and Future Directions

Photocatalytic Functionalization

A 2024 Nature protocol enabled metal-free BCP synthesis using electron donor-acceptor complexes. Irradiating N-aminopyridinium salts with [1.1.1]propellane produced 1,3-aminopyridyl BCPs in 65% yield, bypassing transition metals .

Computational Modeling

DFT studies predict that substituting iodine with fluorine could reduce steric bulk while retaining electronic effects. Experimental validation is ongoing .

Bioconjugation

BCP azides, derived from 1,3-diiodobicyclo[1.1.1]pentane, enable strain-promoted click reactions with cyclooctynes. This approach labels cell-surface proteins with 30% higher efficiency than traditional azide-alkyne cycloadditions .

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